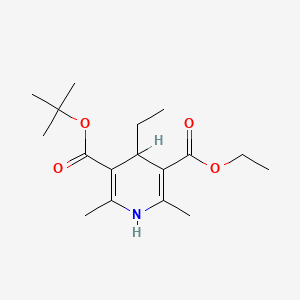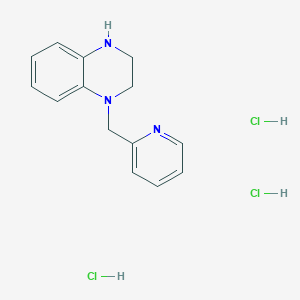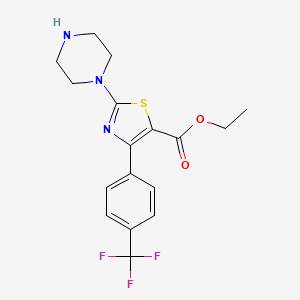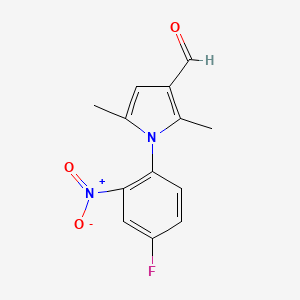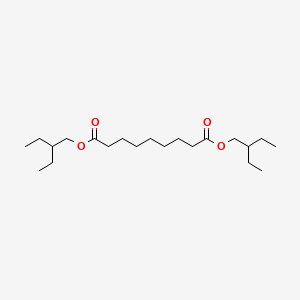![molecular formula C35H28N6O13S4 B13782031 1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis- CAS No. 25738-24-3](/img/structure/B13782031.png)
1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-[Carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bisnaphthalene-1,5-disulfonic acid is a complex organic compound with the molecular formula C₃₅H₂₈N₆O₁₃S₄. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bisnaphthalene-1,5-disulfonic acid typically involves a multi-step process. The initial step includes the formation of an azo compound through a diazotization reaction, followed by coupling with naphthalene derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo linkage .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
化学反应分析
Types of Reactions
3,3’-[Carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bisnaphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions often involve the use of catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds .
科学研究应用
3,3’-[Carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bisnaphthalene-1,5-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics
作用机制
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups facilitate the formation of these complexes, while the sulfonic acid groups enhance solubility in aqueous environments. The molecular targets and pathways involved include interactions with metal ions and proteins, which can lead to changes in their structural and functional properties .
相似化合物的比较
Similar Compounds
1,5-Naphthalenedisulfonic acid: Shares the naphthalene core but lacks the azo and carbonyl groups.
3,3’-[Carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bisnaphthalene-1,5-disulfonic acid: Similar structure with a methoxy substitution
Uniqueness
3,3’-[Carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bisnaphthalene-1,5-disulfonic acid is unique due to its specific combination of azo, carbonyl, and sulfonic acid groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring stable and vibrant dyes .
属性
CAS 编号 |
25738-24-3 |
|---|---|
分子式 |
C35H28N6O13S4 |
分子量 |
868.9 g/mol |
IUPAC 名称 |
3-[[4-[[4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C35H28N6O13S4/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |
InChI 键 |
XFUDRSZJCBDNPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)O)C(=C5)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


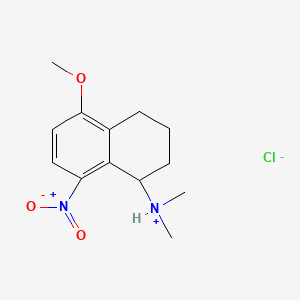
![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)
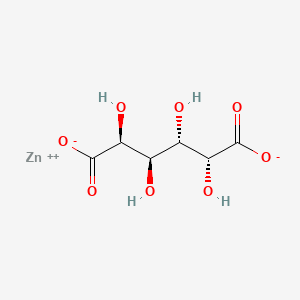
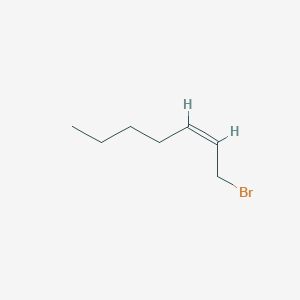
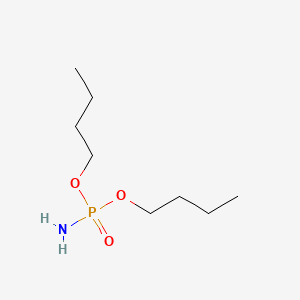
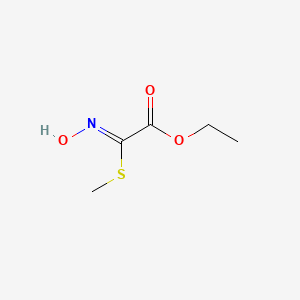

![1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)
